Structural Novelty in the Imidazole-Pyrazole Chemical Space
The compound contains a specific substitution pattern—a 1,3,5-trimethylpyrazole-4-carbonyl core linked to a 3-(imidazol-1-ylmethyl)azetidine moiety—that is structurally distinct from other imidazole-pyrazole derivatives claimed in the same patent family. The closest patented analogs bear a 1,3-dimethylpyrazole core or different azetidine substitution patterns [1]. While no direct head-to-head biological data exist for this precise compound, this structural differentiation provides a basis for novel property space exploration.
| Evidence Dimension | Molecular scaffold topology |
|---|---|
| Target Compound Data | 1,3,5-trimethylpyrazole-4-carbonyl-3-(imidazol-1-ylmethyl)azetidine |
| Comparator Or Baseline | Patented analogs with 1,3-dimethylpyrazole core or alternative azetidine substitution (as described in US 2020/0290998 A1) |
| Quantified Difference | No quantitative difference available; structural uniqueness is qualitative. |
| Conditions | Patent structural claims analysis |
Why This Matters
Structural novelty can be a driver for intellectual property freedom-to-operate and a source of unexplored biological activity, which may be critical for early-stage drug discovery programs seeking to differentiate from existing patent landscapes.
- [1] Blanc, J.-B. et al. (2020) 'Novel Imidazole-Pyrazole Derivatives', US Patent Application 2020/0290998 A1, Hoffmann-La Roche Inc., see Markush structure (I) and exemplified compounds. View Source
